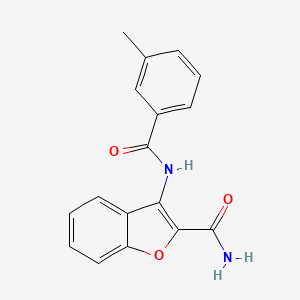

3-(3-甲基苯甲酰基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

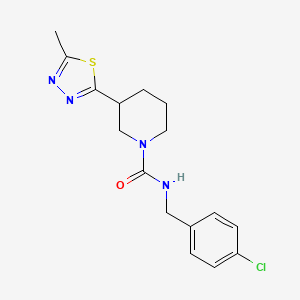

“3-(3-Methylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves palladium-catalyzed cross-coupling reactions . For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl . A wide range of structurally complex, C3-substituted benzofuran-2-carboxamides can be accessed through a highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis

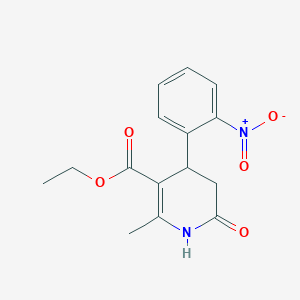

The molecular structure of “3-(3-Methylbenzamido)benzofuran-2-carboxamide” is derived from the benzofuran scaffold . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, a benzofuran-β-alaninamide based chemosensor was designed and synthesized for selective detection of Fe3+ ions.科学研究应用

聚(ADP-核糖)合成抑制剂

3-氨基苯甲酰胺和3-(3-甲基苯甲酰胺)苯并呋喃-2-甲酰胺等相关化合物已被研究其对聚(ADP-核糖)合成的影响。这些物质在通常使用的实验浓度下会抑制聚(ADP-核糖)合成酶,从而影响细胞活力、葡萄糖代谢和DNA合成。它们在理解这种生物聚合物的功能中具有重要意义,尽管找到一种在不产生额外代谢效应的情况下抑制合成酶的剂量可能具有挑战性(Milam & Cleaver, 1984)。

环境污染物的协同光催化降解

对环境污染物(如丙草胺(3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺))协同光催化降解的研究表明,使用吸附剂载体可以提高矿化速率并降低溶液中有毒中间体的浓度。这突出了苯甲酰胺化合物在环境修复技术中的潜在应用(Torimoto et al., 1996)。

中枢神经系统显像剂

具有稠环系统的苯甲酰胺化合物(如苯并呋喃)已被开发并评估其在中枢神经系统D-2多巴胺受体成像中的应用。这些化合物(包括3-(3-甲基苯甲酰胺)苯并呋喃-2-甲酰胺类似物)显示出作为显像剂的潜力,与大鼠纹状体组织有特异性结合,表明它们在神经科学研究和诊断中的实用性(Murphy et al., 1990)。

复杂分子的合成

新型苯并呋喃-3-甲酰胺(包括3-(3-甲基苯甲酰胺)苯并呋喃-2-甲酰胺)的区域选择性合成是通过催化的级联形式[3 + 2]环加成实现的。该方法以其广泛的底物适用范围和高区域选择性而著称,使其适用于生物活性复杂分子的合成,这在化学和药理学的各个领域可能很有用(Xia & Lee, 2014)。

体外抑制恶性转化

研究表明,苯甲酰胺(包括类似于3-(3-甲基苯甲酰胺)苯并呋喃-2-甲酰胺的化合物)可以在体外抑制恶性转化。这些化合物影响DNA修复的连接阶段,并通过改变聚(ADP-核糖)化影响基因调控和表达,从而为癌症研究和潜在的治疗应用提供了见解(Borek et al., 1984)。

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This makes “3-(3-Methylbenzamido)benzofuran-2-carboxamide” a potential candidate for future research in drug discovery .

属性

IUPAC Name |

3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-5-4-6-11(9-10)17(21)19-14-12-7-2-3-8-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZHUJVIOTCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbenzamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)